molecular formula C10H9F5 B1390673 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene CAS No. 1138445-56-3

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene

Cat. No.: B1390673
CAS No.: 1138445-56-3
M. Wt: 224.17 g/mol
InChI Key: QZZAGBTXNHCGCM-UHFFFAOYSA-N
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Description

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene (1,1-DFPTB) is a fluorinated organic compound, which is a derivative of benzene with two fluorine atoms at the 1-position and one trifluoromethyl group at the 3-position. It is a colorless liquid with a slightly sweet odor and has a low vapor pressure. 1,1-DFPTB is used in various scientific research applications, such as synthesis, mechanism of action studies, and biochemical and physiological effects evaluation.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of CF3-Substituted 1,1-Diarylethenes : A study investigated reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, producing 1,1-diaryl-2-trifluoromethylethenes and 3,3,3-trifluoro-1,1-diarylpropan-1-ols. This process was characterized by spectroscopic and theoretical methods, confirming the reactivity of trifluoromethylated vinyl cations (Alkhafaji et al., 2013).
  • Development of Fluorine-Containing Polyethers : Research focused on a highly fluorinated monomer synthesized from 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene. This monomer was used to produce soluble, hydrophobic, low dielectric polyethers with moderate thermal stability and specific glass transition temperatures (Fitch et al., 2003).

Chemical Reactions and Processes

  • Reactivity in Superacids : The reactions of trifluoromethanesulphonates in various solvents showed the formation of homoconjugates, influencing the protonation of non-polymerizable olefins. This study provided insights into the interaction of trifluoromethanesulphonates with conjugate acids in different environments (Souverain et al., 1980).
  • Fluorination Processes : The study of fluorination of 1,3-Bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate highlighted mechanistical implications and reaction pathways for producing fluorinated aromatic compounds (Parsons, 1972).

Applications in Polymer and Material Science

  • Hyperbranched Poly(arylene ether)s Synthesis : A study described the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro monomer. These materials showed high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs (Banerjee et al., 2009).
  • Electron-Transport Materials for Organic Light-Emitting Diodes : Research on perfluoro-1,3,5-tris(p-oligophenyl)benzenes revealed their potential as amorphous electron-transport materials with high-glass-transition temperature and high electron mobility. These properties make them suitable for use in organic light-emitting diodes (Komatsu et al., 2002).

Properties

IUPAC Name

1-(1,1-difluoropropyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5/c1-2-9(11,12)7-4-3-5-8(6-7)10(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAGBTXNHCGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234964
Record name 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-56-3
Record name 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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